Cas no 551920-78-6 (N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

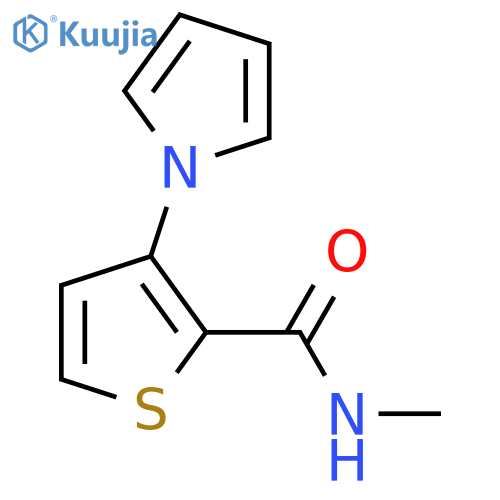

551920-78-6 structure

商品名:N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE

CAS番号:551920-78-6

MF:C10H10N2OS

メガワット:206.264200687408

MDL:MFCD02187316

CID:5233570

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 化学的及び物理的性質

名前と識別子

-

- N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE

- N-methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

-

- MDL: MFCD02187316

- インチ: 1S/C10H10N2OS/c1-11-10(13)9-8(4-7-14-9)12-5-2-3-6-12/h2-7H,1H3,(H,11,13)

- InChIKey: BZLBHTVSVNKAJO-UHFFFAOYSA-N

- ほほえんだ: CNC(C1SC=CC=1N1C=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 206.051

- どういたいしつりょう: 206.051

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 5R-1013-50MG |

N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide |

551920-78-6 | >90% | 50mg |

£102.00 | 2023-09-07 | |

| abcr | AB342337-100mg |

N-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide; . |

551920-78-6 | 100mg |

€283.50 | 2025-02-15 | ||

| Key Organics Ltd | 5R-1013-1MG |

N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide |

551920-78-6 | >90% | 1mg |

£37.00 | 2023-09-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906983-1g |

N-Methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

551920-78-6 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| abcr | AB342337-100 mg |

N-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide; . |

551920-78-6 | 100mg |

€208.80 | 2023-06-21 | ||

| Key Organics Ltd | 5R-1013-100MG |

N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide |

551920-78-6 | >90% | 100mg |

£146.00 | 2023-09-07 | |

| Key Organics Ltd | 5R-1013-5MG |

N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide |

551920-78-6 | >90% | 5mg |

£46.00 | 2023-09-07 | |

| Key Organics Ltd | 5R-1013-10MG |

N-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide |

551920-78-6 | >90% | 10mg |

£63.00 | 2023-09-07 | |

| Ambeed | A922397-1g |

N-Methyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide |

551920-78-6 | 90% | 1g |

$350.0 | 2023-03-17 |

N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

551920-78-6 (N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:551920-78-6)N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE

清らかである:99%

はかる:1g

価格 ($):315.0